2CBFly-NBOMe

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

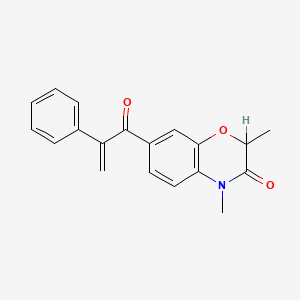

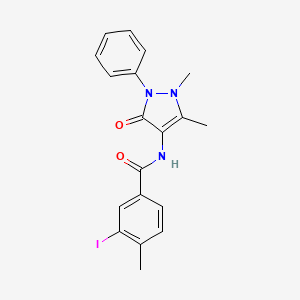

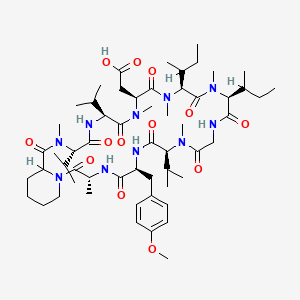

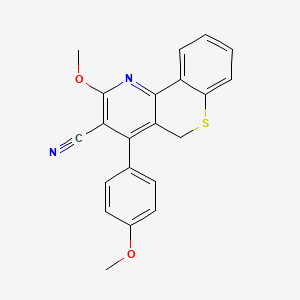

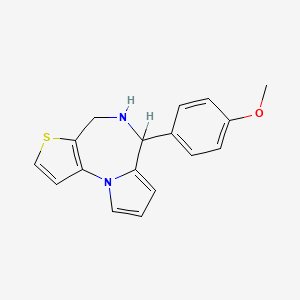

これは、2C-B-FLY などのベンゾジフランと、25I-NBOMe などの N-ベンジルフェネチルアミンに関連しています 。この化合物は 2002 年に発見され、ベルリン自由大学のラルフ・ハイムによってさらに研究され、その後、デビッド・E・ニコルズ が率いるパデュー大学のチームによって詳細に調査されました。 これは、5-HT2A セロトニン受容体サブタイプに対する強力な部分アゴニストとして作用します 。

準備方法

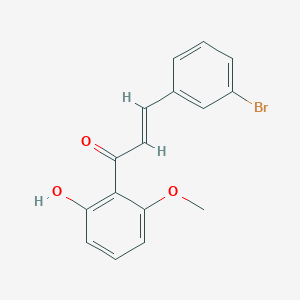

2CBFly-NBOMe の合成は、フェネチルアミン系幻覚剤である 2C-B から始まり、いくつかの段階を踏みます。 反応条件には、多くの場合、強酸や塩基、さまざまな有機溶媒の使用が含まれます

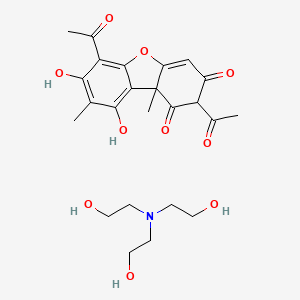

化学反応解析

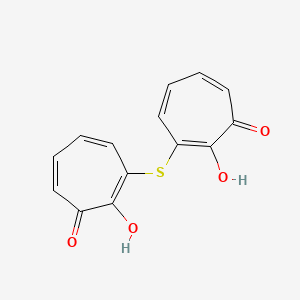

This compound は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、強力な酸化剤、還元剤、求核剤などがあります 。 これらの反応から生成される主な生成物には、ヒドロキシル化および脱メチル化誘導体があります 。この化合物の構造は、複数の反応部位を持つため、さまざまな反応生成物が可能になります。

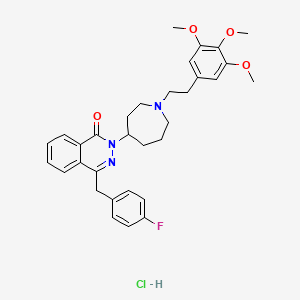

科学研究への応用

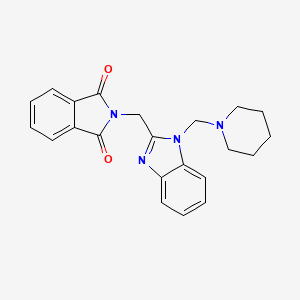

This compound は、いくつかの科学研究への応用があります。 化学では、フェネチルアミン誘導体の構造活性相関を研究するためのツールとして使用されます 。 生物学および医学では、セロトニン受容体、特に 5-HT2A 受容体の薬理学を調査するために使用されます 。 この化合物の強力なアゴニスト活性は、セロトニン受容体活性化がさまざまな生理学的および行動プロセスに与える影響を研究する上で貴重なツールとなります 。 さらに、法科学において、新規精神活性物質の検出および分析に役立ちます 。

化学反応の分析

2CBFly-NBOMe undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions include hydroxylated and demethylated derivatives . The compound’s structure allows for multiple sites of reactivity, leading to a diverse range of possible reaction products.

科学的研究の応用

2CBFly-NBOMe has several scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationships of phenethylamine derivatives . In biology and medicine, it is utilized to investigate the pharmacology of serotonin receptors, particularly the 5-HT2A receptor . The compound’s potent agonist activity makes it valuable for studying the effects of serotonin receptor activation on various physiological and behavioral processes . Additionally, it has applications in forensic science for the detection and analysis of novel psychoactive substances .

作用機序

2CBFly-NBOMe の作用機序は、5-HT2A セロトニン受容体との相互作用に関係しています。 部分アゴニストとして、この受容体に結合し、活性化し、下流のシグナル伝達イベントを引き起こし、その精神活性作用をもたらします 。 これに関与する分子標的および経路には、G タンパク質の活性化とそれに続く細胞内シグナル伝達カスケードの調節が含まれます 。 この活性化は、神経伝達物質の放出、ニューロンの興奮性、最終的には知覚と認知の変化につながる可能性があります 。

類似の化合物との比較

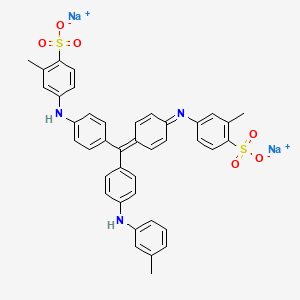

This compound は、フェネチルアミンおよびベンゾジフランファミリーの他の化合物と類似しています。 密接に関連する化合物には、2C-B-FLY、25I-NBOMe、および Bromo-DragonFLY が含まれます 。 これらの化合物と比較して、this compound はベンゾジフラン構造と N-ベンジル基の組み合わせがユニークであり、これは 5-HT2A 受容体に対する高い効力と選択性に貢献しています 。この構造的なユニークさは、研究のための貴重なツールであり、他の類似の化合物とは異なります。

類似化合物との比較

2CBFly-NBOMe is similar to other compounds in the phenethylamine and benzodifuran families. Some of the closely related compounds include 2C-B-FLY, 25I-NBOMe, and Bromo-DragonFLY . Compared to these compounds, this compound is unique in its combination of the benzodifuran structure with the N-benzyl group, which contributes to its high potency and selectivity for the 5-HT2A receptor . This structural uniqueness makes it a valuable tool for research and distinguishes it from other similar compounds.

特性

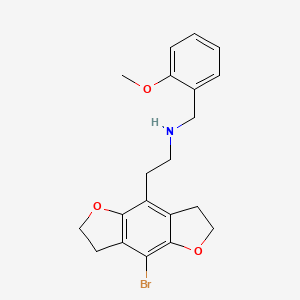

CAS番号 |

1335331-42-4 |

|---|---|

分子式 |

C20H22BrNO3 |

分子量 |

404.3 g/mol |

IUPAC名 |

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-N-[(2-methoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3 |

InChIキー |

CUFCITSPWAZWHS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。